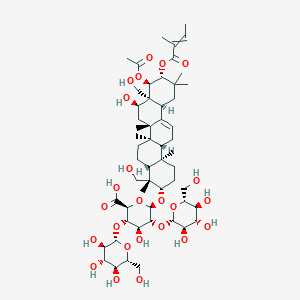

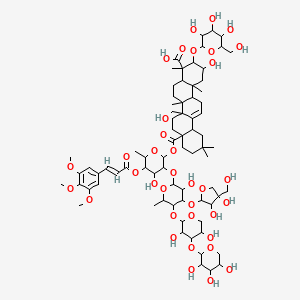

![molecular formula C25H38O4 B8209974 [(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SH-42 is a potent and selective inhibitor of human Δ24-dehydrocholesterol reductase (DHCR24), with an IC50 of 42 nM . This compound has shown significant potential in increasing plasma desmosterol levels in mice . It is primarily used in scientific research for its ability to modulate cholesterol biosynthesis pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SH-42 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .

Industrial Production Methods

Industrial production of SH-42 follows stringent protocols to maintain consistency and quality. The compound is typically produced in bulk quantities using automated synthesis processes. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions

SH-42 primarily undergoes inhibition reactions with DHCR24. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .

Common Reagents and Conditions

The primary reagent used in reactions involving SH-42 is the enzyme DHCR24. The conditions for these reactions are optimized to ensure maximum inhibition efficiency, typically involving controlled temperature and pH levels .

Major Products Formed

The major product formed from the reaction of SH-42 with DHCR24 is desmosterol, a precursor in the cholesterol biosynthesis pathway .

Scientific Research Applications

SH-42 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study cholesterol biosynthesis and its regulation.

Biology: Helps in understanding the role of DHCR24 in cellular processes and its impact on cholesterol levels.

Industry: Utilized in the development of new drugs targeting cholesterol biosynthesis pathways.

Mechanism of Action

SH-42 exerts its effects by selectively inhibiting the enzyme Δ24-dehydrocholesterol reductase (DHCR24). This inhibition leads to an increase in plasma desmosterol levels, which in turn affects the cholesterol biosynthesis pathway . The molecular target of SH-42 is DHCR24, and the pathway involved is the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

SH-42: Selective inhibitor of DHCR24 with an IC50 of 42 nM.

Other DHCR24 Inhibitors: There are other compounds that inhibit DHCR24, but SH-42 is noted for its high selectivity and potency.

Uniqueness

SH-42 stands out due to its high selectivity and potency in inhibiting DHCR24. This makes it a valuable tool in research focused on cholesterol biosynthesis and related pathways .

Properties

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16(14-28-15-26)21-7-8-22-20-6-5-18-13-19(29-17(2)27)9-11-24(18,3)23(20)10-12-25(21,22)4/h6,15-16,18-19,21-23H,5,7-14H2,1-4H3/t16-,18+,19+,21-,22+,23+,24+,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSGAXSBKXUQKY-PUCUFLQQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B8209891.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)

![(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B8209932.png)

![4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one](/img/structure/B8209934.png)

![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)